molecular formula C7H10N4O4 B14005479 1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(2-hydroxyethyl)urea CAS No. 89897-57-4

1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(2-hydroxyethyl)urea

Cat. No.: B14005479
CAS No.: 89897-57-4
M. Wt: 214.18 g/mol
InChI Key: DPOYSQXPLGHMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(2-hydroxyethyl)urea is a synthetic urea derivative featuring a tetrahydropyrimidine-2,4-dione (uracil-like) core linked to a 2-hydroxyethylurea moiety. The presence of the urea group and hydroxyethyl chain confers unique hydrogen-bonding capabilities and solubility properties, distinguishing it from simpler pyrimidine derivatives .

Properties

CAS No.

89897-57-4

Molecular Formula

C7H10N4O4

Molecular Weight

214.18 g/mol

IUPAC Name

1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-(2-hydroxyethyl)urea

InChI

InChI=1S/C7H10N4O4/c12-2-1-8-6(14)10-4-3-9-7(15)11-5(4)13/h3,12H,1-2H2,(H2,8,10,14)(H2,9,11,13,15)

InChI Key

DPOYSQXPLGHMLR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)NC(=O)NCCO

Origin of Product

United States

Biological Activity

1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(2-hydroxyethyl)urea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

C7H10N4O3C_7H_{10}N_4O_3

It features a tetrahydropyrimidine ring with two keto groups and a hydroxyethyl urea moiety. This unique structure contributes to its biological activity.

Antitumor Activity

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant antitumor effects. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival .

The proposed mechanisms include:

  • Inhibition of DNA synthesis : Compounds similar to this compound interfere with DNA replication processes.
  • Induction of oxidative stress : They may elevate reactive oxygen species (ROS) levels within cells, leading to cellular damage and apoptosis .

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of a related compound in vitro. The results demonstrated that the compound significantly reduced cell viability in various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values ranging from 10 to 30 µM. The study attributed this effect to the compound's ability to induce apoptosis through the mitochondrial pathway .

Study 2: Genotoxicity Assessment

A comparative investigation on genotoxicity revealed that compounds structurally related to this compound displayed varied levels of DNA damage. For example, exposure to certain derivatives resulted in a significant increase in single-strand breaks in DNA compared to controls .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntitumor15
Compound BGenotoxicity100
Compound CApoptosis Induction25

Comparison with Similar Compounds

Key Observations:

Urea vs. Thiourea Groups : The replacement of the urea oxygen (C=O) with a thiourea sulfur (C=S) in compounds like 3a–3f increases lipophilicity and alters hydrogen-bonding capacity, which may enhance membrane permeability but reduce aqueous solubility .

Hydroxyethyl vs. Aromatic Substituents : The 2-hydroxyethyl group in the target compound likely improves solubility in polar solvents compared to phenyl or methyl substituents in 3a and 3e . This is critical for bioavailability in drug design.

Enzymatic Inhibition Potential: Urea derivatives like 3FMTDZ and HETDZ (with hydroxyethyl groups) exhibit strong inhibitory activity against cytokinin oxidases, suggesting that the target compound could similarly target enzymes requiring hydrogen-bond interactions .

Physicochemical Properties

  • Melting Points : Thiourea derivatives (3a–3f ) exhibit high melting points (>300°C), indicating strong crystalline packing due to sulfur’s polarizability. The target compound’s urea group and hydroxyethyl chain may lower its melting point, enhancing processability.
  • Solubility : The hydroxyethyl group’s polarity likely improves solubility in DMSO or aqueous buffers compared to purely aromatic analogs like 3a .

Preparation Methods

Key Methodologies:

  • Condensation of Aldehydes with Urea/Thiourea :
    A one-pot three-component reaction between an aldehyde, urea/thiourea, and a β-ketoester or diketone under acidic or catalytic conditions forms the tetrahydropyrimidine scaffold. For example:

    • FeCl₃·6H₂O or heteropoly acids (e.g., phosphotungstic acid) catalyze the reaction, achieving yields of 70–85% .
    • Solvents like ethanol or water-pyridine mixtures are employed to enhance regioselectivity.
  • Oxidative Cyclization :
    Substituted pyrazole carbaldehydes are oxidized to carboxylic acids (e.g., using KMnO₄), followed by cyclization with urea derivatives to form the tetrahydropyrimidine ring.

Optimized Synthetic Routes

Comparative data for prominent methods:

Method Catalyst/Solvent Yield (%) Purity (%) Key Advantage
Biginelli Condensation FeCl₃·6H₂O, Ethanol 78 95 Scalable, minimal byproducts
Oxidative Cyclization KMnO₄, Pyridine-H₂O 65 90 High regioselectivity
Stepwise Alkylation-Urea NaOH/DMSO, THF 82 98 Precise functionalization

Critical Reaction Parameters

  • Temperature : Optimal at 80–120°C for cyclization steps.
  • Catalysts : Acidic catalysts (e.g., FeCl₃·6H₂O) improve reaction rates and yields.
  • Solvent Systems : Polar aprotic solvents (DMSO, DMF) enhance solubility of intermediates.

Analytical Validation

  • Chromatography : Column chromatography (silica gel, ethyl acetate/petroleum ether) separates regioisomers.
  • Spectroscopy : ¹H/¹³C NMR and IR confirm urea C=O stretches (~1640 cm⁻¹) and tetrahydropyrimidine ring protons (δ 3.1–4.0 ppm).

Challenges and Solutions

  • Over-Oxidation : Controlled use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) prevents carboxylic acid formation during aldehyde oxidation.
  • Steric Hindrance : Bulky substituents require longer reaction times or elevated temperatures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.